molecular formula C9H11NO2 B573348 1,1'-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone CAS No. 169467-63-4

1,1'-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone

Cat. No.: B573348
CAS No.: 169467-63-4
M. Wt: 165.192
InChI Key: VSRLKAIKTUAYPV-UHFFFAOYSA-N
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Description

1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . For this specific compound, 2,5-hexanedione can be used as the starting material, reacting with methylamine to yield the desired product.

Industrial Production Methods

Industrial production of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diol.

Scientific Research Applications

1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4-Methyl-1H-pyrrole-1,3-diyl)diethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

169467-63-4

Molecular Formula

C9H11NO2

Molecular Weight

165.192

IUPAC Name

1-(1-acetyl-4-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C9H11NO2/c1-6-4-10(8(3)12)5-9(6)7(2)11/h4-5H,1-3H3

InChI Key

VSRLKAIKTUAYPV-UHFFFAOYSA-N

SMILES

CC1=CN(C=C1C(=O)C)C(=O)C

Synonyms

1H-Pyrrole, 1,3-diacetyl-4-methyl- (9CI)

Origin of Product

United States

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